![molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5](/img/no-structure.png)

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Homogeneous Reduction

Lanthanum complexes have been demonstrated to be efficient and selective catalysts for the deoxygenative reduction of tertiary and secondary amides into amines, utilizing pinacolborane at mild temperatures. This process is selective for both inter- and intramolecular hydroboration of alkenes and alkynes, highlighting the versatility of lanthanide complexes in catalysis. The reaction mechanism involves an unusual mixed-order rate law, suggesting the saturation of the catalyst complex with the reducing agent, and is supported by kinetic, thermodynamic, and DFT studies (Barger et al., 2020).

Photophysical Properties and Bioprobes Design

The tuning of photophysical properties in lanthanide complexes, such as those involving lanthanum, offers considerable potential for the design of bioprobes. This involves the synthesis of ligands with specific functional groups that react with trivalent lanthanide ions to form highly stable complexes with significant metal-centered luminescence. These complexes demonstrate the possibility of fine-tuning lanthanide luminescent probes for applications in bioimaging and sensing, with properties such as long lifetimes and high quantum yields being particularly advantageous (Gassner et al., 2008).

Structural Analysis and Reactivity

Research on tris(η^5-cyclopentadienyl)lanthanides, including lanthanum complexes, has revealed detailed insights into their crystal structures, dynamics, and reactivity. These studies not only provide evidence of the bonding situation and dynamics of the ligands but also offer pathways for synthesizing related compounds, which are useful in various chemical transformations. Such insights are crucial for advancing the application of lanthanum complexes in materials science and catalysis (Baisch et al., 2006).

Polymerization Initiators

Lanthanum complexes have been identified as highly active initiators for the polymerization of cyclic carbonates and lactones. Their ability to catalyze homopolymerizations and random copolymerizations through acyl-oxygen bond cleavage showcases the versatility of lanthanum complexes in polymer chemistry. The study of these processes provides valuable information for the development of novel polymeric materials with potential applications in biodegradable plastics, coatings, and other areas (Ling & Shen, 2002).

Luminescence Sensing

Lanthanide complexes, including those with lanthanum, have been explored for their luminescence sensing capabilities, especially in the near-infrared range. These complexes are sensitive to specific biological substrates like glutamic acid and aspartic acid, which are crucial in neurological functions. The unique emissive properties of these complexes open avenues for their application in biological imaging, environmental monitoring, and the development of sensors for bioanalytical applications (Tsukube et al., 2009).

Safety And Hazards

Eigenschaften

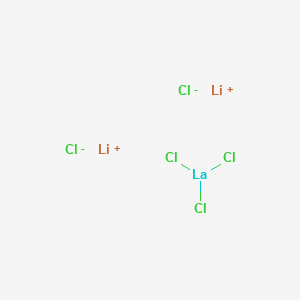

CAS-Nummer |

68959-87-5 |

|---|---|

Produktname |

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- |

Molekularformel |

C24H33La-7 |

Molekulargewicht |

460.4 g/mol |

IUPAC-Name |

lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |

InChI |

InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |

InChI-Schlüssel |

BAWIRXMQUZGNCX-UHFFFAOYSA-N |

SMILES |

CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |

Kanonische SMILES |

CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)